6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride
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Overview
Description
6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diacid or its derivatives under controlled conditions.
Hydroxylation: The introduction of the hydroxyl group at the 6-position is usually carried out through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as hydrogen peroxide or peracids.
Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. These processes are optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ester and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The diazepane ring structure also contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known diazepane derivative used as a medication.
6-Hydroxy-[1,4]diazepane-1-carboxylic acid methyl ester: A similar compound with a methyl ester group instead of a tert-butyl ester.
1,4-Diazepane-1-carboxylic acid: A simpler derivative without the hydroxyl and ester groups.
Uniqueness
6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-11-6-8(13)7-12;/h8,11,13H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMPTNXBFPBZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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